molecular formula C11H16N2O2 B2799942 2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid CAS No. 2580200-20-8

2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid

Cat. No.: B2799942
CAS No.: 2580200-20-8
M. Wt: 208.261
InChI Key: HWASAJFGYZBEMG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indazole derivatives, a class of compounds to which this molecule belongs, have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and tissue remodeling .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties greatly influence a drug’s bioavailability, efficacy, and safety profile.

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may exert their effects at the molecular and cellular levels by interacting with various targets and affecting multiple biochemical pathways .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

2-methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h6,8H,2-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWASAJFGYZBEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(CCCC2)C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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